2-Chloro-6-fluoro-3-methoxybenzaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

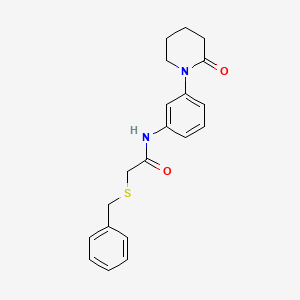

2-Chloro-6-fluoro-3-methoxybenzaldehyde is a benzaldehyde building block, bearing a chloride, a fluoride, and a methoxy group at the 2-, 6-, and 3-positions respectively . It finds widespread use as a precursor for active pharmaceutical ingredients (APIs), particularly in the synthesis of benzosuberone derivatives .

Synthesis Analysis

This compound is an intermediate in the synthesis of novel copolymers of methyl 2-cyano-3-dihalophenyl-2-propenoates and styrene . It can also be used in the synthesis of benzylidene-1,3-thiazolidine-2,4-diones as potent and selective inhibitors of the PIM-1, PIM-2, and PIM-3 protein kinases .Molecular Structure Analysis

The molecular formula of 2-Chloro-6-fluoro-3-methoxybenzaldehyde is C8H6ClFO2. Its molecular weight is 188.59 . The InChI code is 1S/C8H6ClFO2/c1-12-7-3-2-6 (10)8 (9)5 (7)4-11/h2-4H,1H3 .Chemical Reactions Analysis

To construct benzosuberone cores, 2-fluoro-3-methoxybenzaldehyde reacts with (3-carboxypropyl)triphenylphosphonium bromide through a Wittig reaction .Physical And Chemical Properties Analysis

2-Chloro-6-fluoro-3-methoxybenzaldehyde is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen

Bioconversion Potential with Fungus Bjerkandera Adusta : Lauritsen and Lunding (1998) explored the bioconversion potential of the white-rot fungus Bjerkandera adusta for producing novel halogenated aromatic compounds, including chloro-fluoro-methoxybenzaldehydes. This study highlighted the fungus's ability to metabolize substrates containing a fluorine atom on the aromatic ring, indicating potential applications in biotransformation and biosynthesis processes (Lauritsen & Lunding, 1998).

Facile Synthesis Methodology : Wang Bao-jie (2006) developed a simplified synthetic method for 3-fluoro-4-methoxybenzaldehyde, a related compound. This research provides a more efficient and less environmentally damaging approach to synthesizing similar fluorinated benzaldehydes, which could be applicable to 2-Chloro-6-fluoro-3-methoxybenzaldehyde (Wang Bao-jie, 2006).

Anticancer Activity of Fluorinated Analogues : Lawrence et al. (2003) discussed the synthesis of fluorinated benzaldehydes, including 3-fluoro-4-methoxybenzaldehyde, and their use in creating fluoro-substituted stilbenes with potential anticancer properties. This suggests the possibility of 2-Chloro-6-fluoro-3-methoxybenzaldehyde being used in similar anticancer applications (Lawrence et al., 2003).

Halogenated Compound Metabolism in Fungus : Beck et al. (2000) conducted a study on Bjerkandera adusta, revealing its capacity to produce chlorinated and brominated methoxybenzaldehyde metabolites. This research points to potential applications in the environmental bioremediation of halogenated compounds (Beck et al., 2000).

Biosynthetic Pathway in White Rot Fungus : Another study by Beck (1997) verified the biochemical pathway leading to chlorinated methoxybenzaldehydes in Bjerkandera adusta. This research provides insight into the biosynthesis of compounds like 2-Chloro-6-fluoro-3-methoxybenzaldehyde, which could be useful in biotechnological applications (Beck, 1997).

Wastewater Treatment : Xiaohong and Ltd Hangzhou (2009) explored the treatment of high-concentration wastewater from the manufacturing of 2-Chloro-6-fluorobenzaldehyde, indicating the importance of environmentally friendly disposal and treatment methods for the waste produced during the synthesis of such compounds (Xiaohong & Ltd Hangzhou, 2009).

Wirkmechanismus

Target of Action

Similar compounds have been known to interact with various protein kinases .

Mode of Action

It’s known that benzylic halides typically react via an sn2 pathway . The compound may interact with its targets through a similar mechanism, leading to changes in the target’s function.

Biochemical Pathways

Similar compounds have been used as intermediates in the synthesis of benzylidene-1,3-thiazolidine-2,4-diones , which are potent and selective inhibitors of the PIM-1, PIM-2, and PIM-3 protein kinases . These kinases are involved in various cellular processes, including cell survival and proliferation.

Result of Action

Based on its potential role as an intermediate in the synthesis of kinase inhibitors , it could potentially influence cell survival and proliferation.

Action Environment

The action, efficacy, and stability of 2-Chloro-6-fluoro-3-methoxybenzaldehyde can be influenced by various environmental factors. For instance, the compound should be stored away from strong oxidizing agents, air, and reducing agents . These factors could potentially affect the compound’s reactivity and stability.

Eigenschaften

IUPAC Name |

2-chloro-6-fluoro-3-methoxybenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO2/c1-12-7-3-2-6(10)5(4-11)8(7)9/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRJUPJLEUPNEBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)F)C=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-6-fluoro-3-methoxybenzaldehyde | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-cyclohex-1-en-1-ylethyl)-3-[4-(4-methylbenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2439233.png)

![3-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B2439240.png)

![N-[3-(2-ethoxyethyl)-6-methoxy-1,3-benzothiazol-2-ylidene]furan-2-carboxamide](/img/structure/B2439248.png)

![4-(morpholin-4-ylsulfonyl)-N-{[4-(4-nitrophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B2439250.png)

![2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2439251.png)

![4-(2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)benzamide](/img/structure/B2439254.png)